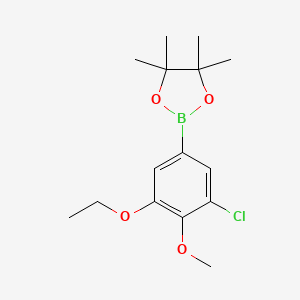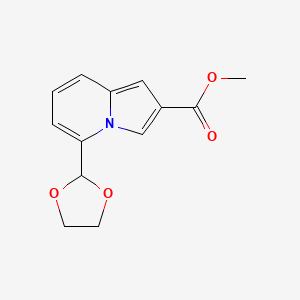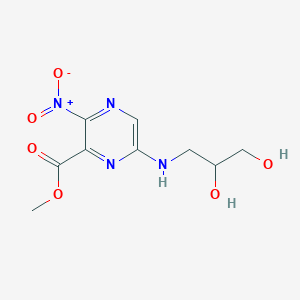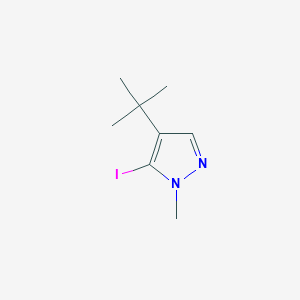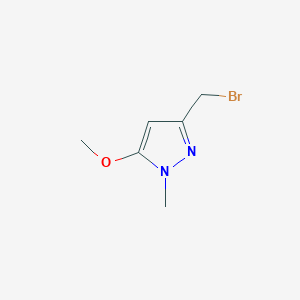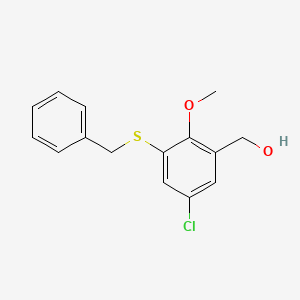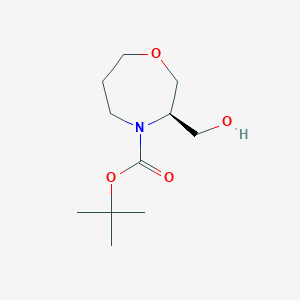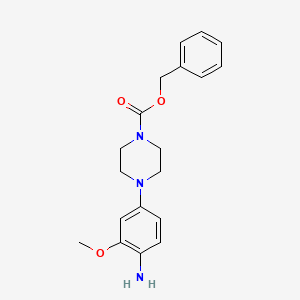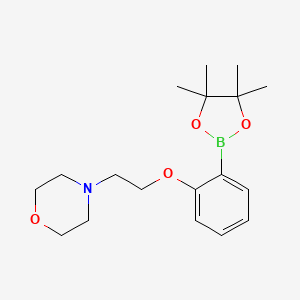
4-(2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine is an organic compound that features a morpholine ring and a dioxaborolane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine typically involves the reaction of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane with a phenoxyethylmorpholine derivative. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
化学反応の分析
Types of Reactions
4-(2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The dioxaborolane group can be oxidized to form boronic acids.
Reduction: The phenoxy group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Reduced phenoxy derivatives.
Substitution: Substituted morpholine derivatives.
科学的研究の応用
4-(2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine has several applications in scientific research:
作用機序
The mechanism of action of 4-(2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine involves its interaction with molecular targets through its boron-containing group. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications .
類似化合物との比較
Similar Compounds
Phenylboronic acid pinacol ester: Similar boron-containing compound used in organic synthesis.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boron-containing compound with applications in organic synthesis.
特性
分子式 |
C18H28BNO4 |
|---|---|
分子量 |
333.2 g/mol |
IUPAC名 |
4-[2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine |
InChI |
InChI=1S/C18H28BNO4/c1-17(2)18(3,4)24-19(23-17)15-7-5-6-8-16(15)22-14-11-20-9-12-21-13-10-20/h5-8H,9-14H2,1-4H3 |
InChIキー |
NKHXAZCHYBWMDV-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCCN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


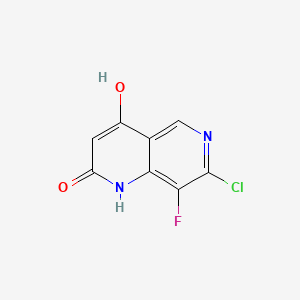
![Tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitro-4-pyridyl)-3-piperidyl]carbamate](/img/structure/B13915574.png)
![2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol](/img/structure/B13915577.png)
![2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B13915580.png)

![(2R)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL](/img/structure/B13915582.png)
